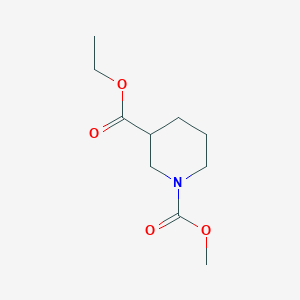
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
Vue d'ensemble
Description
“3-Ethyl 1-methyl piperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C10H17NO4. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-Ethyl 1-methyl piperidine-1,3-dicarboxylate” can be represented by the InChI code 1S/C10H17NO4/c1-2-14-9(12)7-6-8-11(3)5-4-10(13)15-7/h7H,2-6H2,1-3H3 .
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and its derivatives are present in over twenty classes of drugs . The compound’s structure allows for the introduction of various functional groups, making it a versatile precursor for designing compounds with potential biological activities.
Chiral Optimization in Drug Design
The piperidine ring of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate plays a crucial role in chiral optimization, which is essential for the efficacy and safety of drugs . Chirality can significantly influence the pharmacokinetics and pharmacodynamics of a drug, and this compound provides a scaffold for developing enantiomerically pure substances.
Antihypertensive Agents
The structural similarity of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate to 1,4-dihydropyridines suggests its potential application in developing antihypertensive agents . These agents act on L-type voltage-dependent Ca²⁺ channels, and modifications of the piperidine structure could lead to new classes of blood pressure medications.
Propriétés
IUPAC Name |
3-O-ethyl 1-O-methyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(12)8-5-4-6-11(7-8)10(13)14-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQADOWEGPBCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
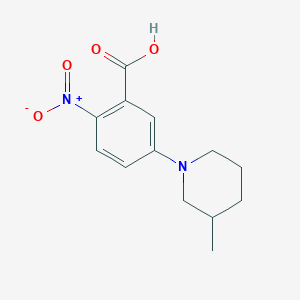
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
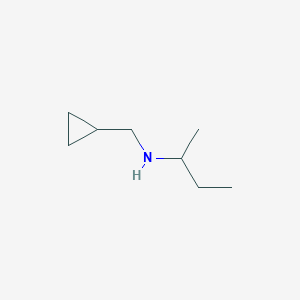
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
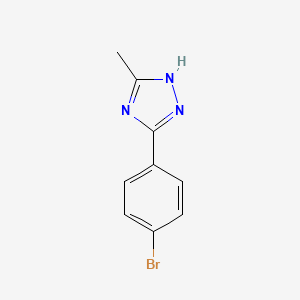
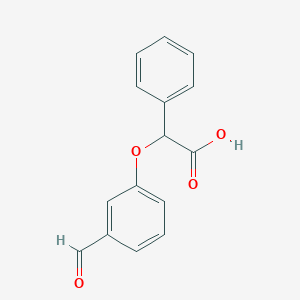
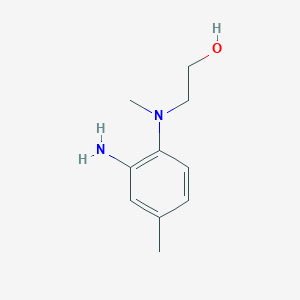
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
